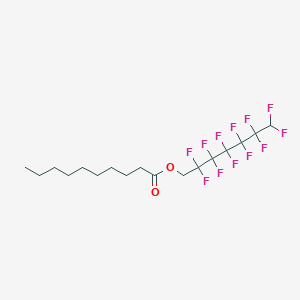
Magnesium methoxide
Übersicht
Beschreibung
Magnesium methoxide, also known as magnesium dimethanolate or magnesium dimethoxide, is a chemical compound with the formula Mg(OCH₃)₂. It is a magnesium alkoxide derived from methanol and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of other magnesium compounds and as a catalyst in certain reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium methoxide is typically prepared by reacting magnesium metal with methanol. The reaction is carried out under an inert atmosphere to prevent oxidation and is often catalyzed by iodine or mercury(II) chloride to enhance the reaction rate. The general reaction is as follows:
[ \text{Mg} + 2 \text{CH}_3\text{OH} \rightarrow \text{Mg(OCH}_3\text{)}_2 + \text{H}_2 ]
The reaction is exothermic and must be carefully controlled to prevent violent reactions, especially on an industrial scale .
Industrial Production Methods
In industrial settings, magnesium methanolate is produced by reacting magnesium in bar form with excess methanol in a controlled process. The reaction apparatus is equipped with temperature measurement, gas volume measurement, a reflux condenser, and an inert gas blanket to ensure a safe and efficient reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium methoxide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form ethers.
Reduction Reactions: It can reduce certain organic compounds, such as aldehydes and ketones, to their corresponding alcohols.
Decomposition Reactions: It decomposes upon heating to form magnesium oxide and methanol.
Common Reagents and Conditions
Common reagents used in reactions with magnesium methanolate include alkyl halides, aldehydes, and ketones. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the magnesium methanolate.
Major Products
The major products formed from reactions involving magnesium methanolate include ethers, alcohols, and magnesium oxide .
Wissenschaftliche Forschungsanwendungen
Magnesium methoxide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, such as α-aminophosphonates of cytosine.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing reaction rates and yields.
Material Science: It is used in the preparation of magnesium oxide nanoparticles and other magnesium-based materials.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Wirkmechanismus
The mechanism of action of magnesium methanolate involves its ability to donate methoxide ions (OCH₃⁻) in reactions. These ions act as nucleophiles, attacking electrophilic centers in organic molecules, leading to substitution or reduction reactions. The compound’s reactivity is attributed to the strong nucleophilicity of the methoxide ion and the ability of magnesium to stabilize the resulting intermediates .
Vergleich Mit ähnlichen Verbindungen
Magnesium methoxide can be compared with other magnesium alkoxides, such as magnesium ethoxide (Mg(OC₂H₅)₂) and magnesium tert-butoxide (Mg(OC(CH₃)₃)₂). While all these compounds share similar reactivity patterns, magnesium methanolate is unique due to its smaller alkoxide group, which can lead to different steric and electronic effects in reactions.
List of Similar Compounds
- Magnesium ethoxide (Mg(OC₂H₅)₂)
- Magnesium tert-butoxide (Mg(OC(CH₃)₃)₂)
- Magnesium isopropoxide (Mg(OC₃H₇)₂)
This compound’s smaller alkoxide group makes it more reactive in certain contexts compared to its bulkier counterparts .
Eigenschaften
CAS-Nummer |
109-88-6 |
|---|---|
Molekularformel |
CH4MgO |
Molekulargewicht |
56.35 g/mol |
IUPAC-Name |
magnesium;methanolate |
InChI |
InChI=1S/CH4O.Mg/c1-2;/h2H,1H3; |
InChI-Schlüssel |
TZNULHNPXDZANP-UHFFFAOYSA-N |
SMILES |
C[O-].C[O-].[Mg+2] |
Kanonische SMILES |
CO.[Mg] |
Key on ui other cas no. |
109-88-6 |
Piktogramme |
Flammable; Corrosive; Acute Toxic; Health Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol](/img/structure/B93045.png)

![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)



